molecular formula C10H10N2O3S B286393 N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide

N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide

Cat. No. B286393
M. Wt: 238.27 g/mol
InChI Key: JLOLYBMOWPJTJA-VQHVLOKHSA-N
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Description

N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide, also known as NMSBA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of nitrovinyl compounds, which have been studied for their anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer. In one study, N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide was found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide was found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects
N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide has been shown to have several biochemical and physiological effects. In one study, N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide was found to decrease the levels of reactive oxygen species (ROS) in lipopolysaccharide-stimulated macrophages. Additionally, N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide was found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. These effects suggest that N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide may have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. Additionally, N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide has been shown to have low toxicity in vitro, suggesting that it may be safe for use in animal models. However, one limitation of N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide. One area of research is the optimization of its anti-inflammatory and anti-cancer properties. This may involve the identification of key enzymes and signaling pathways involved in these processes and the development of more potent N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide analogs. Additionally, the safety and efficacy of N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide in animal models and clinical trials should be further investigated. Finally, the potential use of N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide in combination with other therapeutic agents should be explored, as it may have synergistic effects with other anti-inflammatory and anti-cancer compounds.
Conclusion
N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide is a promising compound with potential as an anti-inflammatory and anti-cancer agent. Its synthesis method is relatively simple, and it has been shown to have low toxicity in vitro. However, its mechanism of action is not fully understood, and further research is needed to optimize its therapeutic potential and investigate its safety and efficacy in animal models and clinical trials.

Synthesis Methods

The synthesis of N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide involves the reaction of 2-nitro-1-(methylsulfanyl)ethylene with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide. This synthesis method has been reported in several studies and has been optimized for high yield and purity.

Scientific Research Applications

N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide has been studied for its potential as an anti-inflammatory and anti-cancer agent. In one study, N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests that N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapeutic agent.

properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

N-[(E)-1-methylsulfanyl-2-nitroethenyl]benzamide

InChI

InChI=1S/C10H10N2O3S/c1-16-9(7-12(14)15)11-10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13)/b9-7+

InChI Key

JLOLYBMOWPJTJA-VQHVLOKHSA-N

Isomeric SMILES

CS/C(=C/[N+](=O)[O-])/NC(=O)C1=CC=CC=C1

SMILES

CSC(=C[N+](=O)[O-])NC(=O)C1=CC=CC=C1

Canonical SMILES

CSC(=C[N+](=O)[O-])NC(=O)C1=CC=CC=C1

Origin of Product

United States

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